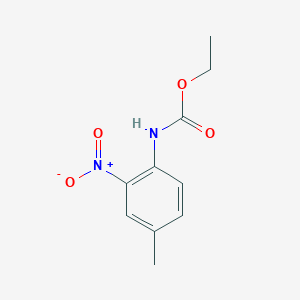

(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El éster etílico del ácido (4-metil-2-nitrofenil)carbámico es un compuesto orgánico con una estructura compleja que incluye un grupo nitro, un grupo metil y un éster de ácido carbámico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster etílico del ácido (4-metil-2-nitrofenil)carbámico normalmente implica la esterificación del ácido carbámico correspondiente con etanol. Las condiciones de reacción a menudo requieren un catalizador ácido para facilitar el proceso de esterificación. La reacción general se puede representar de la siguiente manera: [ \text{Ácido (4-metil-2-nitrofenil)carbámico} + \text{Etanol} \rightarrow \text{Éster etílico del ácido (4-metil-2-nitrofenil)carbámico} + \text{Agua} ]

Métodos de producción industrial

La producción industrial de este compuesto puede implicar métodos más eficientes y escalables, como los reactores de flujo continuo, para garantizar una calidad y un rendimiento constantes. El uso de catalizadores avanzados y condiciones de reacción optimizadas puede mejorar aún más la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El éster etílico del ácido (4-metil-2-nitrofenil)carbámico puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede oxidar aún más en condiciones de oxidación fuertes.

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: El grupo éster puede participar en reacciones de sustitución nucleófila, donde el grupo etilo puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.

Reducción: Gas hidrógeno con un catalizador de paladio o platino.

Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.

Principales productos formados

Oxidación: Formación de derivados nitro más oxidados.

Reducción: Formación de éster etílico del ácido (4-metil-2-aminofenil)carbámico.

Sustitución: Formación de varios ésteres de ácido carbámico sustituidos.

Aplicaciones Científicas De Investigación

El éster etílico del ácido (4-metil-2-nitrofenil)carbámico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Posible uso en el estudio de interacciones e inhibición de enzimas.

Medicina: Investigado por sus posibles propiedades farmacológicas, incluidas las actividades antiinflamatorias y antimicrobianas.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del éster etílico del ácido (4-metil-2-nitrofenil)carbámico implica su interacción con objetivos moleculares específicos. El grupo nitro puede participar en reacciones redox, mientras que el grupo éster puede sufrir hidrólisis para liberar intermediarios activos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.

Comparación Con Compuestos Similares

Compuestos similares

Acetato de etilo: Un éster simple con propiedades de esterificación similares.

Butirato de metilo: Otro éster con un grupo alquilo diferente.

Éster metílico del ácido (4-nitrofenil)carbámico: Un compuesto estrechamente relacionado con un grupo éster metílico en lugar de un grupo éster etílico.

Unicidad

El éster etílico del ácido (4-metil-2-nitrofenil)carbámico es único debido a la presencia de un grupo nitro y un grupo metil en el anillo fenilo, lo que puede influir significativamente en su reactividad química y actividad biológica en comparación con otros ésteres.

Actividad Biológica

(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester, often referred to as ethyl 4-methyl-2-nitrophenylcarbamate, is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : Ethyl 4-methyl-2-nitrophenylcarbamate

- Molecular Formula : C10H12N2O3

- Molecular Weight : 208.22 g/mol

- CAS Number : 1978-03-8

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that this compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory properties.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Cytotoxic Effects : Studies have indicated that it can induce cytotoxicity in cancer cell lines, possibly through the generation of reactive oxygen species (ROS) that lead to cell death.

Biological Activity Data

Antimicrobial Activity

A study conducted by researchers at MDPI demonstrated that this compound exhibited significant antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing effective inhibition comparable to standard antibiotics.

Cytotoxicity in Cancer Research

In a series of experiments, the compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated IC50 values ranging from 10 to 20 µM, highlighting its potential as an anticancer agent. The mechanism was linked to ROS generation and subsequent apoptosis induction.

Anti-inflammatory Effects

Animal model studies revealed that administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising role for this compound in managing inflammatory diseases.

Propiedades

Fórmula molecular |

C10H12N2O4 |

|---|---|

Peso molecular |

224.21 g/mol |

Nombre IUPAC |

ethyl N-(4-methyl-2-nitrophenyl)carbamate |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)6-9(8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |

Clave InChI |

TYZGTJMAADYXIW-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.